
(2-Butyl-1-benzofuran-3-yl)(2,6-dibromophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Butyl-1-benzofuran-3-yl)(2,6-dibromophenyl)methanone is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This specific compound is characterized by the presence of a butyl group at the 2-position of the benzofuran ring and a dibromophenyl group at the methanone position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butyl-1-benzofuran-3-yl)(2,6-dibromophenyl)methanone can be achieved through several methods. One common approach involves the acid-catalyzed cyclization of compounds containing a carbonyl group by dehydration . Another method includes the palladium-catalyzed ring closure by an intramolecular Wittig reaction . Additionally, the condensation of activated methylene following Dieckmann reaction conditions or ketene intermediate involved cyclization can be employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2-Butyl-1-benzofuran-3-yl)(2,6-dibromophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The dibromophenyl group allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives.
科学的研究の応用
(2-Butyl-1-benzofuran-3-yl)(2,6-dibromophenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2-Butyl-1-benzofuran-3-yl)(2,6-dibromophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, benzofuran derivatives have been shown to inhibit microbial growth by targeting bacterial enzymes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
(2-Butylbenzofuran-3-yl) (4-hydroxy-3,5-diiodophenyl)methanone: This compound has similar structural features but contains iodine atoms instead of bromine.
(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone: This compound includes a nitro group and a dibutylamino propoxy group, offering different chemical properties.
Uniqueness
(2-Butyl-1-benzofuran-3-yl)(2,6-dibromophenyl)methanone is unique due to the presence of the dibromophenyl group, which imparts distinct reactivity and potential biological activities. The combination of the butyl group and the dibromophenyl group in the benzofuran scaffold makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
112363-29-8 |
|---|---|
分子式 |
C19H16Br2O2 |
分子量 |
436.1 g/mol |
IUPAC名 |
(2-butyl-1-benzofuran-3-yl)-(2,6-dibromophenyl)methanone |
InChI |
InChI=1S/C19H16Br2O2/c1-2-3-10-16-17(12-7-4-5-11-15(12)23-16)19(22)18-13(20)8-6-9-14(18)21/h4-9,11H,2-3,10H2,1H3 |
InChIキー |
ZWYDTAAFJBABJG-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=C(C=CC=C3Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


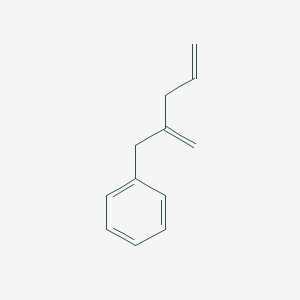

![4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate](/img/structure/B14297572.png)

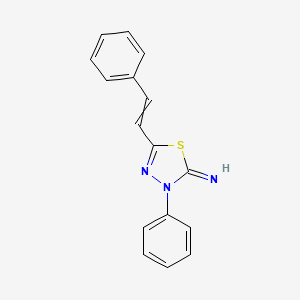
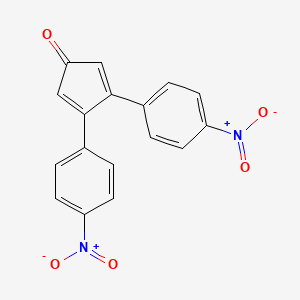
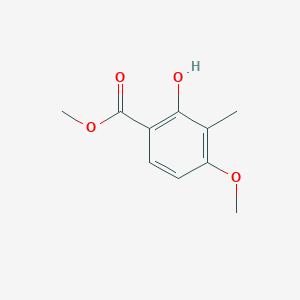
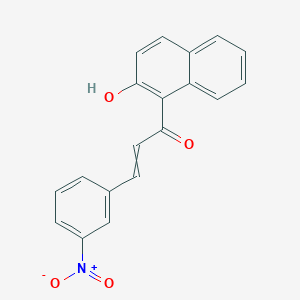
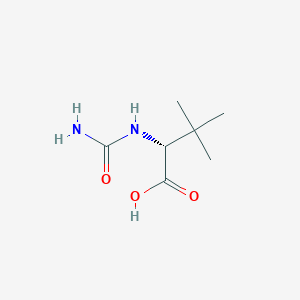

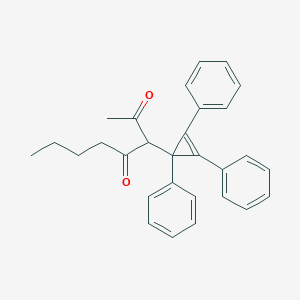
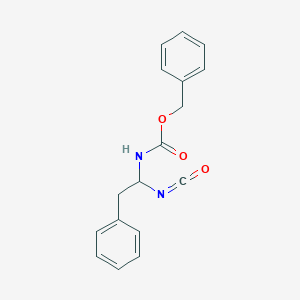
![([1,1'-Biphenyl]-4-yl)(phenyl)mercury](/img/structure/B14297636.png)
![[1,1'-Biphenyl]-2-ylsulfamic acid](/img/structure/B14297641.png)
